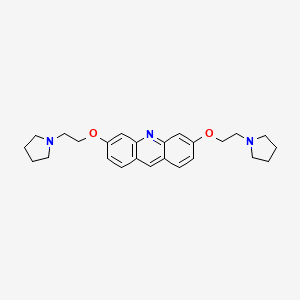
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine is a chemical compound with the molecular formula C25H31N3O2 It is characterized by the presence of two pyrrolidine rings attached to an acridine core via ethoxy linkers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine typically involves the reaction of acridine derivatives with pyrrolidine and ethylene oxide. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine rings or the acridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated acridine compounds.
Applications De Recherche Scientifique
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with specific proteins, modulating their activity and affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Bis(2-(pyrrolidin-1-yl)ethoxy)-6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-11H-indeno[1,2-c]quinoline-11-one: A synthetic quinoline analog with anticancer potential.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A boronic acid derivative used in medicinal chemistry.
Uniqueness
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine is unique due to its specific structure, which allows it to interact with both nucleic acids and proteins. This dual interaction capability makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
87040-61-7 |
|---|---|
Formule moléculaire |
C25H31N3O2 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
3,6-bis(2-pyrrolidin-1-ylethoxy)acridine |
InChI |
InChI=1S/C25H31N3O2/c1-2-10-27(9-1)13-15-29-22-7-5-20-17-21-6-8-23(19-25(21)26-24(20)18-22)30-16-14-28-11-3-4-12-28/h5-8,17-19H,1-4,9-16H2 |
Clé InChI |
NHYDDYWWWOZBKE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


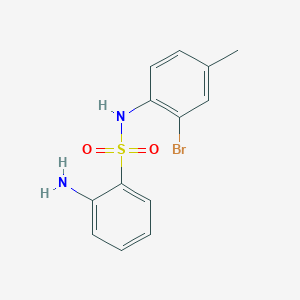
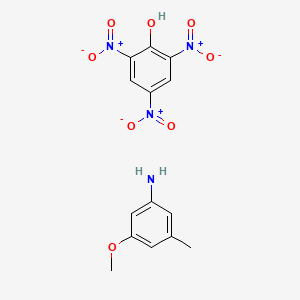
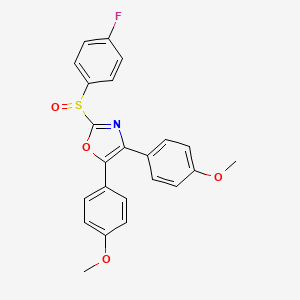
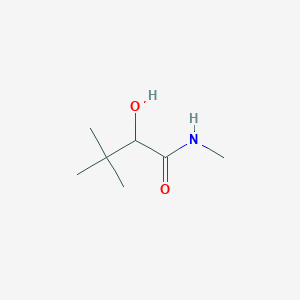
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
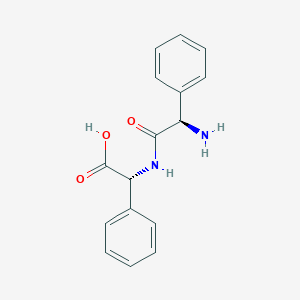
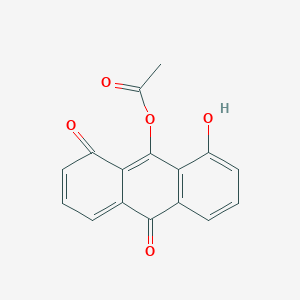
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)

![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

